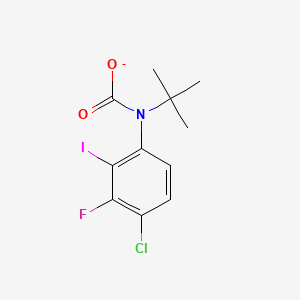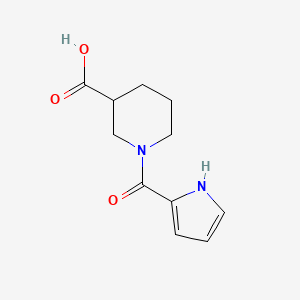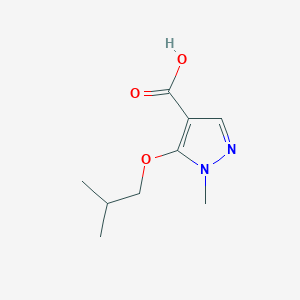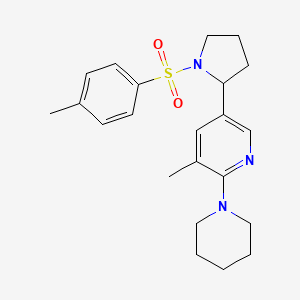
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate is a chemical compound with the molecular formula C11H12ClFINO2 It is known for its unique structure, which includes a tert-butyl group, a chloro, fluoro, and iodo-substituted phenyl ring, and a carbamate functional group
Métodos De Preparación
The synthesis of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method includes the use of tert-butyl carbamate and 4-chloro-3-fluoro-2-iodophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition .
Análisis De Reacciones Químicas
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The halogenated phenyl ring can also participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: Lacks the halogenated phenyl ring, making it less reactive in certain chemical reactions.
N-Boc-ethanolamine: Contains a hydroxyl group instead of the halogenated phenyl ring, leading to different reactivity and applications.
N-Boc-4-iodoaniline: Similar in having an iodine atom but differs in the overall structure and reactivity.
The unique combination of halogen atoms and the carbamate group in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H11ClFINO2- |
|---|---|
Peso molecular |
370.56 g/mol |
Nombre IUPAC |
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)15(10(16)17)7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,16,17)/p-1 |
Clave InChI |
PCLYRABAASZZJG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)N(C1=C(C(=C(C=C1)Cl)F)I)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)






![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)




![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)
